Indirubin-3'-monoxime
Overview
Description
Indirubin-3’-monoxime is a synthetic derivative of indirubin, a naturally occurring bis-indole alkaloid. Indirubin is the active component of the traditional Chinese medicine formulation Danggui Longhui Wan, which has been used to treat chronic myelocytic leukemia . Indirubin-3’-monoxime has gained significant attention due to its potent inhibitory effects on cyclin-dependent kinases and glycogen synthase kinase-3, making it a valuable compound in cancer research and treatment .
Mechanism of Action
Target of Action
Indirubin-3’-monoxime (I3M) is a potent inhibitor of several key proteins involved in cell cycle regulation and other cellular processes. Its primary targets include:
- Cyclin-dependent kinases (CDKs) : I3M inhibits CDK1, CDK2, and CDK5 . CDKs are crucial for cell cycle progression and other cellular processes.
- Glycogen synthase kinase-3 beta (GSK-3β) : I3M inhibits GSK-3β , a protein kinase involved in energy metabolism, neuronal cell development, and body pattern formation.
- Aryl hydrocarbon receptor (AhR) : I3M acts as an agonist of AhR , a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons.
Mode of Action
I3M interacts with its targets, leading to significant changes in cellular processes:
- CDK Inhibition : I3M inhibits CDKs, leading to cell cycle arrest . This prevents cells from dividing and proliferating.
- GSK-3β Inhibition : By inhibiting GSK-3β, I3M affects various cellular processes, including cell division and insulin regulation .
- AhR Activation : As an AhR agonist, I3M can influence the transcription of specific genes, affecting various biological processes .
Biochemical Pathways
I3M affects several biochemical pathways due to its interaction with its targets:
- Cell Cycle Regulation : By inhibiting CDKs, I3M interferes with the normal progression of the cell cycle, leading to cell cycle arrest .
- Energy Metabolism : GSK-3β plays a key role in energy metabolism. Its inhibition by I3M can therefore affect this process .
- Gene Transcription : The activation of AhR can lead to the transcription of specific genes, influencing various biological responses .
Pharmacokinetics
It’s known that i3m is a small molecule, which typically allows for good bioavailability .
Result of Action
The action of I3M leads to several molecular and cellular effects:
- Cell Cycle Arrest : I3M’s inhibition of CDKs leads to cell cycle arrest, preventing cell proliferation .
- Apoptosis Induction : I3M has been shown to induce apoptosis in certain cell types .
- Antibacterial Activity : I3M has demonstrated antibacterial activity, showing potency against S. aureus .
Action Environment
The action, efficacy, and stability of I3M can be influenced by various environmental factors. For instance, the presence of other drugs can affect I3M’s action. It has been shown to have a synergistic effect with levofloxacin against multidrug-resistant S. aureus . Additionally, the specific cellular environment can influence I3M’s efficacy and stability .
Biochemical Analysis
Biochemical Properties
Indirubin-3’-monoxime interacts with several enzymes and proteins, playing a multifaceted role in cell death regulation. It induces DNA damage, cell cycle arrest, and abrogates NF-kB activation . I3MO efficiently down-regulates USP7 expression, promotes NEK2 degradation, and suppresses NF-kB signaling in multiple myeloma cells .
Cellular Effects
Indirubin-3’-monoxime has significant effects on various types of cells and cellular processes. It influences cell function by inducing DNA damage, causing cell cycle arrest, and inhibiting NF-kB activation . These effects can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Indirubin-3’-monoxime exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, I3MO directly binds with and causes the down-regulation of PA28g (PSME3), and PA200 (PSME4), the proteasome activators .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indirubin-3’-monoxime can be synthesized through various methods. One common approach involves the reaction of indirubin with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an ethanol-water mixture at elevated temperatures . Another method involves the use of molybdenum hexacarbonyl and cumyl peroxide to convert indoles to indirubin derivatives through an indoxyl intermediate .
Industrial Production Methods: While specific industrial production methods for indirubin-3’-monoxime are not widely documented, the synthesis generally follows similar routes as laboratory-scale preparations. The scalability of these methods depends on optimizing reaction conditions and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Indirubin-3’-monoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions, especially at the C5’ position, can introduce various substituents like halides or methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted indirubin-3’-monoxime derivatives, which exhibit different biological activities .
Scientific Research Applications
Indirubin-3’-monoxime has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable tool in studying kinase inhibition and cell cycle regulation.
Biology: It is used to investigate cellular processes such as apoptosis and cell cycle arrest.
Medicine: Indirubin-3’-monoxime has shown promise in cancer treatment, particularly in inhibiting the growth of multiple myeloma cells.
Industry: Its antibacterial properties make it a potential candidate for developing new antibacterial drugs.
Comparison with Similar Compounds
Indirubin: The parent compound, known for its kinase inhibitory properties.
Indirubin-5-sulfonate: A water-soluble derivative with higher inhibitory potency.
Indirubin-3’-monoxime derivatives: Various derivatives with different substituents at the C5’ position, exhibiting varying degrees of biological activity.
Uniqueness: Indirubin-3’-monoxime stands out due to its potent and selective inhibition of cyclin-dependent kinases and glycogen synthase kinase-3. Its ability to induce cell cycle arrest and apoptosis, along with its anti-inflammatory properties, makes it a unique and valuable compound in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c20-16-13(9-5-1-3-7-11(9)18-16)15-14(19-21)10-6-2-4-8-12(10)17-15/h1-8,17-18,20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCPPVRJPILDIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C3=C(C4=CC=CC=C4N3)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90416111 | |
Record name | Indirubin-3'-monoxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90416111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160807-49-8 | |
Record name | Indirubin-3'-monoxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160807498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indirubin-3'-monoxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90416111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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